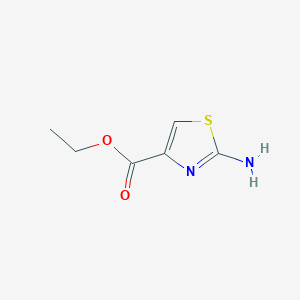

Ethyl 2-aminothiazole-4-carboxylate

Descripción general

Descripción

Levofloxacino (hidrato) es un antibiótico fluoroquinolónico utilizado para tratar una variedad de infecciones bacterianas. Es el isómero óptico S-(-) de la ofloxacina racémica y es conocido por su actividad antibacteriana de amplio espectro contra bacterias grampositivas y gramnegativas . Levofloxacino (hidrato) se usa comúnmente en el tratamiento de infecciones del tracto respiratorio, infecciones cutáneas, infecciones del tracto urinario y ciertos tipos de gastroenteritis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Levofloxacino (hidrato) se sintetiza a través de una serie de reacciones químicas que comienzan con la mezcla racémica de ofloxacina. El proceso involucra la separación del isómero S-(-), que es más activo que el isómero R-(+).

Métodos de producción industrial: La producción industrial de levofloxacino (hidrato) involucra el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar que se obtenga el isómero deseado. El proceso incluye la cristalización de levofloxacino en presencia de agua para formar el hidrato. El producto final se purifica luego a través de técnicas como la recristalización y la cromatografía para eliminar impurezas .

Análisis De Reacciones Químicas

Tipos de reacciones: Levofloxacino (hidrato) experimenta diversas reacciones químicas, incluyendo:

Oxidación: Levofloxacino puede oxidarse para formar derivados de N-óxido.

Reducción: Las reacciones de reducción pueden llevar a la formación de derivados desmetil y desfluoro.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo piperazinil, lo que lleva a la formación de diferentes análogos.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para garantizar la especificidad y el rendimiento .

Productos principales: Los productos principales formados a partir de estas reacciones incluyen levofloxacino N-óxido, levofloxacino desmetil y varios análogos sustituidos, cada uno con propiedades farmacológicas distintas .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Ethyl 2-aminothiazole-4-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its derivatives are being investigated for their potential in treating bacterial infections and other diseases. For instance, research indicates that certain derivatives of this compound exhibit promising activity against Oct3/4, a transcription factor involved in pluripotency and stem cell maintenance. This suggests potential applications in regenerative medicine and cancer therapy .

Case Study: Oct3/4 Induction

A study highlighted the compound's role in enhancing Oct3/4 expression in embryonic stem cells, which is vital for maintaining pluripotency. This was achieved through high-throughput screening of small molecules, establishing this compound as a lead structure for further development .

Agricultural Chemicals

In agriculture, this compound is utilized as a building block for developing environmentally friendly pesticides and herbicides. Its incorporation into agrochemical formulations addresses the increasing demand for sustainable agricultural practices.

Data Table: Agrochemical Applications

| Application Type | Description |

|---|---|

| Pesticides | Used to develop novel pesticides that target specific pests while minimizing environmental impact. |

| Herbicides | Acts as an active ingredient in herbicides designed to control unwanted vegetation effectively. |

Biochemical Research

The compound is employed in biochemical studies focused on enzyme inhibition and receptor binding. These studies provide insights into biological pathways and help identify potential therapeutic targets.

Research Insights

- Researchers have used this compound to investigate its effects on various enzymes, contributing to the understanding of metabolic processes and disease mechanisms .

Material Science

This compound is also explored in material science, particularly for developing polymer additives that enhance durability and performance in various applications.

Applications in Material Science

- The compound can improve the mechanical properties of polymers, making them suitable for demanding applications such as automotive parts and construction materials.

Analytical Chemistry

In analytical chemistry, this compound is utilized to create reagents for detecting and quantifying specific compounds. This enhances the accuracy and reliability of chemical analyses conducted in laboratories.

Analytical Applications

| Application | Description |

|---|---|

| Reagents | Used to synthesize reagents that facilitate the detection of trace elements in complex mixtures. |

| Quantification | Aids in the quantitative analysis of compounds through various chromatographic techniques. |

Mecanismo De Acción

Levofloxacino (hidrato) ejerce sus efectos antibacterianos al inhibir dos enzimas bacterianas clave: ADN girasa y topoisomerasa IV. Estas enzimas son esenciales para la replicación, transcripción, reparación y recombinación del ADN bacteriano. Al inhibir estas enzimas, levofloxacino evita que las bacterias se repliquen y finalmente conduce a la muerte celular bacteriana . Los objetivos moleculares y las vías involucradas en este mecanismo son cruciales para su actividad antibacteriana de amplio espectro .

Comparación Con Compuestos Similares

Levofloxacino (hidrato) forma parte de la clase de antibióticos fluoroquinolónicos, que incluye otros compuestos como ciprofloxacina, moxifloxacina y gatifloxacina. En comparación con estos compuestos similares, levofloxacino tiene varias características únicas:

Mayor potencia: Levofloxacino es más potente contra ciertas bacterias grampositivas en comparación con ciprofloxacina.

Farmacocinética mejorada: Tiene mejor biodisponibilidad y una vida media más larga, lo que permite una dosificación menos frecuente.

Espectro más amplio: Levofloxacino tiene un espectro de actividad más amplio contra patógenos respiratorios en comparación con las fluoroquinolonas más antiguas

Lista de compuestos similares:

- Ciprofloxacina

- Moxifloxacina

- Gatifloxacina

- Ofloxacina

Levofloxacino (hidrato) destaca por su alta eficacia, actividad de amplio espectro y perfil farmacocinético favorable, lo que lo convierte en un antibiótico valioso en la práctica clínica.

Actividad Biológica

Ethyl 2-aminothiazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on anticancer, antimicrobial, and antioxidant properties, supported by various research findings and case studies.

Structure and Properties

This compound is characterized by its thiazole ring, which is known for facilitating interactions with biological targets. The compound has the molecular formula and features an ethyl ester group that enhances its solubility and bioavailability.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-aminothiazole derivatives, including this compound.

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in hepatocellular carcinoma (HepG2) and other cancer types by inducing apoptosis and disrupting cell cycle progression .

- Case Study : In a study evaluating the activity of thiazole derivatives, this compound displayed significant inhibition against cancer cell lines with an IC50 value of approximately 0.1 µM, indicating potent activity compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 0.1 |

| Reference Compound (e.g., Doxorubicin) | HepG2 | 0.5 |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.

- Inhibition Studies : Research indicates that derivatives of this compound can inhibit the growth of M. tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml, outperforming traditional antibiotics like isoniazid .

- Mechanism : The compound targets the β-ketoacyl synthase enzyme (mtFabH), crucial for fatty acid synthesis in bacteria, thereby disrupting their metabolic processes .

| Target Organism | MIC (µg/ml) |

|---|---|

| M. tuberculosis | 0.06 |

| Staphylococcus aureus | 8 |

Antioxidant Activity

The antioxidant properties of this compound have been explored in various contexts.

- Radical Scavenging : Studies indicate that this compound can effectively scavenge free radicals, contributing to its protective effects against oxidative stress in cellular models .

- Protective Effects : In animal models, this compound demonstrated protective effects against radiation-induced damage, suggesting potential applications in radioprotection .

Summary of Biological Activities

The following table summarizes the biological activities of this compound:

Q & A

Q. (Basic) What are the standard synthetic routes for Ethyl 2-aminothiazole-4-carboxylate?

The compound is synthesized via cyclocondensation of ethyl bromopyruvate with thiourea under basic conditions (e.g., aqueous NaOH or NH₃). The reaction proceeds through nucleophilic attack of thiourea’s sulfur atom on the α-carbon of bromopyruvate, followed by cyclization to form the thiazole ring. Purification involves recrystallization from ethanol or ethyl acetate, with yield optimization dependent on reaction time, temperature, and stoichiometric ratios. Thin-layer chromatography (TLC) in a 3:1 ethyl acetate:petroleum ether system confirms purity .

Q. (Basic) How is the purity and structural integrity of this compound validated?

Purity is assessed via TLC and melting point analysis. Structural confirmation employs spectroscopic techniques:

- NMR : ¹H NMR shows characteristic signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), the thiazole ring (δ ~6.8–7.5 ppm), and the amino group (δ ~5.5 ppm, exchangeable).

- X-ray crystallography : SHELX software refines crystal structures, confirming bond lengths and angles (e.g., C–S bond ≈ 1.74 Å, N–C–S angle ≈ 127°) .

Q. (Advanced) How can computational modeling guide the design of biologically active derivatives?

Density functional theory (DFT) with the B3LYP functional calculates electronic properties (e.g., HOMO-LUMO gaps, dipole moments) to predict reactivity. Molecular docking (e.g., GOLD software) evaluates binding to targets like Mycobacterium tuberculosis mtFabH (PDB: 1HZP). For example, methyl 2-amino-5-benzylthiazole-4-carboxylate shows an MIC of 0.06 mg/mL against M. tuberculosis H37Rv, but no mtFabH inhibition, suggesting alternative targets .

Q. (Advanced) What methodological strategies improve yields in Schiff base derivatization?

Key parameters include:

- Solvent optimization : Polar aprotic solvents (e.g., DCE/HFIP mixtures) enhance electrophilicity of the aldehyde/ketone.

- Catalysis : Ru(II) polypyridyl complexes (e.g., Ru(dtbbpy)₃₂) under visible light accelerate imine formation.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 20 min vs. 20 hours) and improves yields (>85%) by enhancing kinetic control .

Q. (Advanced) How to resolve discrepancies between in vitro and enzymatic activity data?

Orthogonal assays are critical:

- Whole-cell vs. enzyme assays : Derivatives like methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate inhibit mtFabH (IC₅₀ = 0.95 mg/mL) but lack whole-cell activity, indicating poor permeability or off-target effects.

- SAR studies : Modifying the ester group (e.g., ethyl to methyl) or introducing electron-withdrawing substituents (e.g., –NO₂, –Cl) alters bioavailability and target engagement .

Q. (Basic) What spectroscopic techniques differentiate this compound from its dihydro analogs?

- IR spectroscopy : The non-aromatic dihydro analog (Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate) lacks the conjugated C=N stretch (~1640 cm⁻¹) seen in the aromatic thiazole.

- ¹³C NMR : The dihydro analog shows distinct signals for saturated carbons (δ ~25–35 ppm for CH₂ groups) .

Q. (Advanced) How to analyze regioselectivity in electrophilic substitution reactions?

Competition experiments with substituted aldehydes (e.g., 4-nitrobenzaldehyde vs. 4-methoxybenzaldehyde) reveal electronic effects. Hammett plots (σ⁺ values) correlate substituent effects with reaction rates. For example, electron-deficient aldehydes favor substitution at the thiazole’s 5-position due to enhanced electrophilicity .

Q. (Advanced) What crystallographic software is recommended for resolving complex derivative structures?

SHELX suite (SHELXS/SHELXL) is widely used for small-molecule refinement. Key steps:

Propiedades

IUPAC Name |

ethyl 2-amino-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFUVBWCMLLKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Record name | ethyl 2-aminothiazole-4-carboxylate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202285 | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow powder; [Alfa Aesar MSDS] | |

| Record name | Ethyl 2-aminothiazole-4-carboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5398-36-7 | |

| Record name | Ethyl 2-amino-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5398-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5398-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-amino-4-thiazolecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5Q9ELY6B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.